molecular formula C4H8N4O5S B016451 2,4-Diamino-6-hydroxypyrimidine sulfate CAS No. 58470-85-2

2,4-Diamino-6-hydroxypyrimidine sulfate

Cat. No.: B016451
CAS No.: 58470-85-2
M. Wt: 224.2 g/mol
InChI Key: SLSWVEQLCOSOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diamino-4(1H)-pyrimidinone sulfate is a heterocyclic organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, making it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-4(1H)-pyrimidinone sulfate typically involves the N-oxidation of 2,6-diamino-4-chloropyrimidine. This process can be catalyzed by spinel chromite nanocatalysts such as CoCr2O4, which are prepared by the sol-gel method. The reaction is carried out in ethanol solution at 50°C using hydrogen peroxide as the oxidizing agent .

Industrial Production Methods: Industrial production methods for 2,6-Diamino-4(1H)-pyrimidinone sulfate often involve the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The resulting product is then quenched with alcohols and neutralized with ammonia water to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diamino-4(1H)-pyrimidinone sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. The N-oxidation reaction is particularly significant, as it leads to the formation of 2,6-diamino-4-chloropyrimidine N-oxide .

Common Reagents and Conditions: Common reagents used in the reactions of 2,6-Diamino-4(1H)-pyrimidinone sulfate include hydrogen peroxide for oxidation and phosphorus oxychloride for chlorination. The reactions are typically carried out in ethanol solution at elevated temperatures .

Major Products Formed: The major products formed from the reactions of 2,6-Diamino-4(1H)-pyrimidinone sulfate include 2,6-diamino-4-chloropyrimidine N-oxide and other 4-substituted diaminopyrimidine oxides .

Scientific Research Applications

2,6-Diamino-4(1H)-pyrimidinone sulfate has a wide range of scientific research applications. It is used in the synthesis of various derivatives with potential biological activities, including antihypertensive and peripheral vasodilator drugs. Additionally, it has been studied for its potential in treating Parkinson’s disease and androgenetic alopecia . The compound is also used in the development of antileukemic agents and anti-tubercular drugs .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2,6-Diamino-4(1H)-pyrimidinone sulfate include 2,4-diamino-6-chloropyrimidine, 2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole, and 2(1H)-pyrimidinethione, 4,6-diamino- .

Uniqueness: What sets 2,6-Diamino-4(1H)-pyrimidinone sulfate apart from similar compounds is its ability to undergo N-oxidation reactions efficiently, leading to the formation of biologically active derivatives. Its unique structure and reactivity make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2,4-diamino-1H-pyrimidin-6-one;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O.H2O4S/c5-2-1-3(9)8-4(6)7-2;1-5(2,3)4/h1H,(H5,5,6,7,8,9);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSWVEQLCOSOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069254
Record name 2,6-Diamino-4(1H)-pyrimidinone sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71477-19-5, 58470-85-2
Record name 4(3H)-Pyrimidinone, 2,6-diamino-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71477-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Pyrimidinone, 2,6-diamino-, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58470-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diamino-4(1H)-pyrimidinone sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071477195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Pyrimidinone, 2,6-diamino-, sulfate (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Diamino-4(1H)-pyrimidinone sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-1H-pyrimidin-2,6-diammonium sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.682
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-oxo-1H-pyrimidin-2,6-diammonium sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.623
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diamino-6-hydroxypyrimidine sulfate
Reactant of Route 2
Reactant of Route 2
2,4-Diamino-6-hydroxypyrimidine sulfate
Reactant of Route 3
Reactant of Route 3
2,4-Diamino-6-hydroxypyrimidine sulfate
Reactant of Route 4
Reactant of Route 4
2,4-Diamino-6-hydroxypyrimidine sulfate
Reactant of Route 5
2,4-Diamino-6-hydroxypyrimidine sulfate
Reactant of Route 6
2,4-Diamino-6-hydroxypyrimidine sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.